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molecular formula C21H37NO3Si B8528037 ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate

ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate

Cat. No. B8528037
M. Wt: 379.6 g/mol
InChI Key: YGTMUGSODQHYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716310B2

Procedure details

To a suspension of CoCl2.6H2O in THF was added ethyl 2-cyano-2-(4-((triisopropylsilyloxy)methyl)phenyl)acetate (E200). The mixture was cooled to 0° C. and NaBH4 was added to the mixture in several portions over 30 min. The mixture was stirred at room temperature for 4 h. The reaction was quenched with water. The mixture was filtered and the filtrate extracted twice with ether. The organics were dried (MgSO4), filtered, and evaporated. Column chromatography (SiO2, DCM:EtOH=50:1) gave pure ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate (E201) as a yellow oil.
[Compound]
Name
CoCl2.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 2-cyano-2-(4-((triisopropylsilyloxy)methyl)phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][O:16][Si:17]([CH:24]([CH3:26])[CH3:25])([CH:21]([CH3:23])[CH3:22])[CH:18]([CH3:20])[CH3:19])=[CH:11][CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[BH4-].[Na+]>C1COCC1>[NH2:2][CH2:1][CH:3]([C:9]1[CH:10]=[CH:11][C:12]([CH2:15][O:16][Si:17]([CH:24]([CH3:25])[CH3:26])([CH:18]([CH3:20])[CH3:19])[CH:21]([CH3:22])[CH3:23])=[CH:13][CH:14]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|

Inputs

Step One
Name
CoCl2.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 2-cyano-2-(4-((triisopropylsilyloxy)methyl)phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC(C(=O)OCC)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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